
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone, also known as BEHP, is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell proliferation, inflammation, and viral replication. For example, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has also been reported to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiviral effects. Studies have shown that 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone can increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been reported to have antiviral activity against various viruses, including HCV, influenza A virus, and human immunodeficiency virus type 1.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its broad range of potential applications, including cancer research, inflammation research, and virology research. Additionally, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have good solubility in various solvents, which makes it easier to use in experiments. However, one of the limitations of using 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is its potential toxicity, as high doses of 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone have been reported to cause cell death in some studies. Therefore, it is important to use appropriate doses of 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone in lab experiments and to conduct toxicity studies to ensure its safety.
Future Directions
There are several future directions for research on 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone, including:
1. Further investigation of its mechanism of action, including the identification of its molecular targets and pathways.
2. Development of more efficient synthesis methods for 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone that yield higher yields and purity.
3. Evaluation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
4. Investigation of its potential use in combination with other drugs or therapies to enhance its efficacy.
5. Development of novel derivatives of 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone with improved pharmacological properties, such as increased potency or reduced toxicity.
In conclusion, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has shown promising results in scientific research applications, including as an anticancer agent, anti-inflammatory agent, and antiviral agent. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several future directions for research on this compound.
Synthesis Methods
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone can be synthesized through various methods, including the reaction of 4-methylbenzaldehyde with ethylthioacetic acid, followed by cyclization with guanidine carbonate. Another method involves the reaction of 4-methylbenzaldehyde with ethylthioacetic acid, followed by cyclization with urea. Both methods have been reported to yield 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone in good yields and purity.
Scientific Research Applications
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential use in various scientific research applications, including as an anticancer agent, anti-inflammatory agent, and antiviral agent. Studies have shown that 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has a strong inhibitory effect on the proliferation of cancer cells and can induce apoptosis in cancer cells. Additionally, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been reported to have antiviral activity against various viruses, including herpes simplex virus type 1.
properties
IUPAC Name |
5-benzyl-2-ethylsulfanyl-6-hydroxy-3-(4-methylphenyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-25-20-21-18(23)17(13-15-7-5-4-6-8-15)19(24)22(20)16-11-9-14(2)10-12-16/h4-12,23H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMJVGIKZVGJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1C2=CC=C(C=C2)C)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)
![2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)
![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)
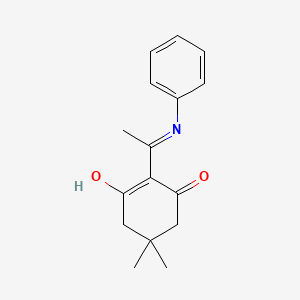
![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)

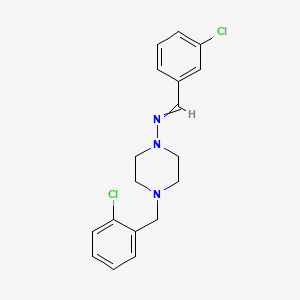
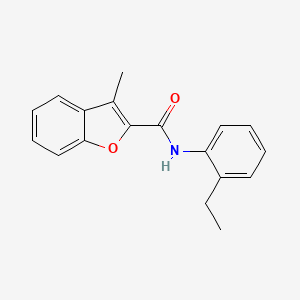
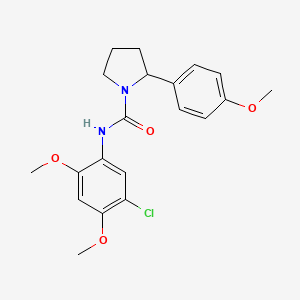
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
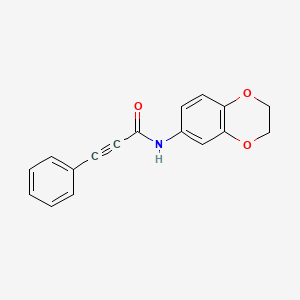
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)